Methyl 3-iodo-4-propoxybenzoate

Lipophilicity LogP ADME

Sourcing a reliable aryl iodide for lead optimization can be hindered by inconsistent purity and supply. Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) directly addresses this, offering a defined 3-iodo-4-propoxy substitution pattern critical for regioselective cross-coupling. • Enables precise Suzuki/Sonogashira reactions, with the propoxy group modulating LogP by over 30% vs. -OH or -OCH3 analogs. • Consistent ≥95% purity reduces failure risk during route scouting and early scale-up campaigns. • Ideal for medicinal chemistry programs targeting enhanced passive membrane permeability and oral bioavailability.

Molecular Formula C11H13IO3
Molecular Weight 320.12 g/mol
CAS No. 1131614-13-5
Cat. No. B3184931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodo-4-propoxybenzoate
CAS1131614-13-5
Molecular FormulaC11H13IO3
Molecular Weight320.12 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(=O)OC)I
InChIInChI=1S/C11H13IO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3
InChIKeyILSKWROLJWUPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-iodo-4-propoxybenzoate: A Specialized Aromatic Building Block


Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) is a polyfunctional aromatic ester that serves as a versatile intermediate in organic synthesis [1]. Its molecular framework incorporates an iodine atom at the 3-position, a propoxy group at the 4-position, and a methyl ester on the benzoate core . This specific substitution pattern confers distinct reactivity, primarily as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Sonogashira couplings, for the construction of biaryl and aryl-alkyne scaffolds in pharmaceutical and material science research .

Why Generic Iodobenzoates Cannot Substitute This Compound


Direct substitution of Methyl 3-iodo-4-propoxybenzoate with a simpler analog, such as a hydroxy- or methoxy-substituted iodobenzoate, is not chemically neutral and will significantly alter critical molecular properties. The unique combination of the 3-iodo and 4-propoxy substitution pattern dictates a specific regioselectivity in cross-coupling reactions and profoundly impacts the lipophilicity and solubility profile of downstream products . As detailed in the quantitative evidence below, switching to a different 4-position substituent (e.g., -OH or -OCH3) can reduce the compound's partition coefficient (LogP) by over 30%, leading to a different pharmacokinetic or formulation profile for the target molecule .

Quantitative Differentiation: A Comparative Evidence Guide


Enhanced Lipophilicity vs. Hydroxy and Methoxy Analogs

The replacement of the 4-hydroxy group with a 4-propoxy group significantly increases the calculated lipophilicity of the iodobenzoate scaffold. This increase is a key driver for improving passive membrane permeability and is a common tactic in medicinal chemistry to enhance oral bioavailability [1].

Lipophilicity LogP ADME Drug Design

Defined Regioselectivity vs. Isomeric 4-Iodo-3-propoxybenzoate

The specific 3-iodo-4-propoxy substitution pattern on Methyl 3-iodo-4-propoxybenzoate provides a distinct regiochemical vector for diversification via cross-coupling. This contrasts with the isomeric 4-iodo-3-propoxybenzoate, which would direct new bond formation to a different position on the aromatic ring, leading to an entirely different isomeric series of downstream products [1].

Regioselectivity Cross-Coupling Suzuki-Miyaura Synthesis

Optimized Ester Reactivity vs. Ethyl Ester Analog

The methyl ester of Methyl 3-iodo-4-propoxybenzoate is a more reactive electrophile towards nucleophiles like hydroxide or amines compared to a bulkier ethyl ester analog . This allows for milder and more selective hydrolysis or aminolysis conditions, which is often critical in complex molecule synthesis where other sensitive functionalities are present [1].

Synthetic Handle Ester Hydrolysis Transesterification Protecting Group

Commercial Availability and Purity Benchmarking

Methyl 3-iodo-4-propoxybenzoate is a commercially available specialty chemical with defined purity specifications from multiple suppliers, ensuring a reliable supply for research and development. This contrasts with the need for in-house synthesis of similar analogs, which can be time-consuming and introduce batch-to-batch variability [1].

Purity Procurement Quality Control Reproducibility

High-Impact R&D Application Scenarios


Medicinal Chemistry: Optimizing ADME Properties

This compound is ideally suited for use as a building block in lead optimization programs where modulating lipophilicity is a key design goal [1]. Its LogP of 2.8-3.3 makes it a valuable intermediate for synthesizing analogs of a lead series, allowing medicinal chemists to increase the overall hydrophobicity of a molecule to enhance passive membrane permeability and improve oral bioavailability, a common strategy in drug discovery .

Synthetic Chemistry: Regioselective Diversification

The defined 3-iodo-4-propoxy substitution pattern is critical for the regiocontrolled construction of complex molecular architectures [2]. Researchers can confidently use this building block in cross-coupling sequences to install diverse aryl, heteroaryl, or alkynyl groups at the 3-position, while the 4-propoxy group remains intact for further functionalization or as a final pharmacophoric element . This precise regiochemical control is essential for accessing specific substitution patterns required for target engagement.

Process Chemistry: Route Scouting and Scale-Up

The commercial availability of Methyl 3-iodo-4-propoxybenzoate in consistent, high purity (≥95%) makes it a preferred choice for process chemistry route scouting [3]. Its well-defined reactivity as both an aryl iodide and a methyl ester allows for predictable and scalable transformations, including Suzuki couplings and ester hydrolysis, thereby reducing the risk of failure during early scale-up campaigns and accelerating the development of a robust manufacturing process [4].

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